4-Bromo-5-(pentyloxy)benzene-1,2-diamine

Lipophilicity ADME Medicinal Chemistry

Research-grade 4-Bromo-5-(pentyloxy)benzene-1,2-diamine addresses the purification and SAR limitations of short-chain phenylenediamines. • Lipophilicity (cLogP 3.18) ensures >95% partition into organic solvents, minimizing aqueous workup losses. • Bromine enables late-stage Suzuki diversification for library synthesis. • Provided at 97% purity, in stock for immediate shipment.

Molecular Formula C11H17BrN2O
Molecular Weight 273.17 g/mol
Cat. No. B7944698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-(pentyloxy)benzene-1,2-diamine
Molecular FormulaC11H17BrN2O
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESCCCCCOC1=C(C=C(C(=C1)N)N)Br
InChIInChI=1S/C11H17BrN2O/c1-2-3-4-5-15-11-7-10(14)9(13)6-8(11)12/h6-7H,2-5,13-14H2,1H3
InChIKeyBXMRTEMXEBSDNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-(pentyloxy)benzene-1,2-diamine


4-Bromo-5-(pentyloxy)benzene-1,2-diamine (CAS 1373232-50-8) is a functionalized aromatic diamine featuring a para-bromo substituent and an ortho-pentyloxy group on a benzene-1,2-diamine core. This scaffold is a versatile precursor for the construction of nitrogen-containing heterocycles—particularly benzimidazoles, quinoxalines, and phenazines—via condensation or oxidative coupling reactions [1]. The presence of a labile bromine atom at the 4-position enables subsequent cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to diversify the aryl framework, while the pentyloxy chain modulates the molecule's lipophilicity and influences the steric and electronic environment of the reactive amino groups, thereby affecting reaction kinetics and regioselectivity in downstream transformations [2].

Heterocycle precursor — forms benzimidazoles, quinoxalines, and phenazines via condensation or oxidative coupling
Cross-coupling handle — para-bromo enables Suzuki-Miyaura and Buchwald-Hartwig diversification
Lipophilicity modulator — pentyloxy chain tunes partition behavior and solubility profile for purification and assay design

4-Bromo-5-(pentyloxy)benzene-1,2-diamine vs. Analogs


Substitution of 4-Bromo-5-(pentyloxy)benzene-1,2-diamine with unsubstituted o-phenylenediamine or analogs lacking the pentyloxy tail is not functionally equivalent. The pentyloxy group imparts a distinct physicochemical profile that directly impacts experimental outcomes in two critical ways. First, it alters the electron density on the aromatic ring and the adjacent amino groups, which modulates both the nucleophilicity of the amines and the stability of reaction intermediates during heterocycle formation, often leading to differences in reaction rate, yield, or product distribution compared to methoxy or unsubstituted analogs [1]. Second, the extended alkyl chain significantly increases the molecule's calculated LogP (cLogP ≈ 3.18 for the pentyloxy derivative) compared to methoxy (cLogP ≈ 1.2-1.6) or unsubstituted (cLogP ≈ 0.6) counterparts . This translates to vastly different solubility profiles in organic vs. aqueous media, which is a critical parameter for liquid-liquid extraction, chromatographic purification, and the design of cell-permeable probes or membrane-interacting materials. Blindly substituting a shorter-chain analog risks altering the partition coefficient of a drug-like molecule or the aggregation behavior of a functional material, invalidating structure-activity relationship (SAR) studies and material performance benchmarks.

Lipophilicity profile shift Shorter-chain analogs exhibit markedly different partition coefficients, which may alter purification behavior, extraction recovery, and biological partitioning in cell-based assays.
Missing diversification handle Non-halogenated o-phenylenediamine analogs lack the para-bromo group required for late-stage cross-coupling, necessitating an additional halogenation step that may reduce overall yield.
Electronic and steric environment The pentyloxy chain influences electron density at the reactive amino groups; substituting with a methoxy or ethoxy analog may shift reaction kinetics and regioselectivity in heterocycle formation.

Comparative Evidence


Lipophilicity Advantage

The pentyloxy substituent in the target compound confers a calculated partition coefficient (cLogP) of 3.18, significantly higher than the methoxy analog (4-bromo-5-methoxybenzene-1,2-diamine), which exhibits a cLogP of approximately 1.2-1.6 . Unsubstituted 4-bromo-o-phenylenediamine has a cLogP of ~0.6. This >1.6-unit increase in cLogP corresponds to a >40-fold predicted increase in octanol-water partition coefficient, directly influencing compound behavior in biological assays and purification workflows.

Lipophilicity
Cross-study comparable
Target cLogP 3.18 vs methoxy cLogP ~1.2–1.6; Δ ≥ +1.58
Supports partitioning-dependent workflow design and solvent selection
In silico prediction; experimental logP may vary
Lipophilicity ADME Medicinal Chemistry Separation Science

Alkoxy Chain Reactivity

Studies on the reaction of o-phenylenediamines with 2-alkoxypropenals demonstrate that the electronic and steric nature of the alkoxy group on the aromatic ring influences the yield and rate of benzimidazole and quinoxaline formation [1]. While direct head-to-head data for the pentyloxy analog is not available, class-level inference dictates that the electron-donating ability of the pentyloxy group, which is comparable to but sterically distinct from methoxy or ethoxy, will alter the nucleophilicity of the adjacent amine. This effect has been exploited in the synthesis of tailored phenazine derivatives, where the alkoxy chain length directly impacts the compound's redox potential and self-assembly behavior [2].

Reactivity modulation
Class-level inference
Alkoxy chain length influences amine nucleophilicity and heterocycle product distribution
Reported class-level trend; supports reaction optimization context
Direct head-to-head kinetic data for pentyloxy analog not available
Organic Synthesis Reaction Kinetics Heterocyclic Chemistry Benzimidazole Synthesis

Bromo Cross-Coupling Handle

The presence of a bromine atom at the 4-position is a deliberate design feature that distinguishes this compound from simple alkyloxy-substituted o-phenylenediamines lacking a halogen (e.g., 4-(pentyloxy)benzene-1,2-diamine). This bromine atom serves as a versatile synthetic handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling the late-stage introduction of diverse aryl, amino, or alkynyl fragments [1]. The alternative, 4-(pentyloxy)benzene-1,2-diamine, requires a separate halogenation step to achieve similar functionalization, adding synthetic steps and reducing overall yield. Direct comparison with 4-chloro analogs reveals that the C-Br bond is more reactive in oxidative addition, often leading to higher yields and milder conditions in cross-coupling applications [2].

Diversification handle
Class-level inference
Para-bromo enables Pd-catalyzed cross-coupling for late-stage functionalization
Supports divergent library synthesis and SAR exploration workflow
C–Br bond reactivity established for this scaffold class
Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Library Synthesis

4-Bromo-5-(pentyloxy)benzene-1,2-diamine Applications


CNS Benzimidazole Libraries

The elevated cLogP (3.18) of the pentyloxy analog directly translates to enhanced predicted blood-brain barrier (BBB) permeability compared to methoxy or unsubstituted phenylenediamines . Researchers engaged in CNS drug discovery or development of neuroactive probes should prioritize 4-bromo-5-(pentyloxy)benzene-1,2-diamine as a core building block for constructing benzimidazole-focused libraries with improved central nervous system exposure. The bromine atom further allows for subsequent SAR exploration via Suzuki coupling at a late stage, a strategy not possible with non-halogenated analogs.

Fluorescent Materials & Electronics

Alkoxy-substituted o-phenylenediamines are key precursors for dipolar quinoxaline and phenazine fluorophores [1]. The pentyloxy chain imparts the specific lipophilic and steric properties needed to tune the self-assembly, solubility, and solid-state emission of the resulting materials. In the development of organic light-emitting diodes (OLEDs) or fluorescent probes, the precise alkyl chain length is a critical parameter that must not be arbitrarily changed, as it dictates thin-film morphology and charge transport properties. This compound provides a specific, pre-optimized intermediate for this class of materials.

Late-Stage Diversification

The dual functionality—ortho-diamine for heterocycle formation and para-bromo for cross-coupling—makes this compound an ideal intermediate for automated parallel synthesis platforms [2]. A chemist can first condense the diamine with an aldehyde or acid to generate a benzimidazole core, and then use the bromine atom as a robust anchor point for a diverse set of boronic acids in a second, high-throughput step. This sequential, divergent strategy is more efficient and cost-effective than using a non-halogenated diamine that would require an intervening halogenation step before diversification.

Chromatography & Extraction Optimization

The >40-fold difference in predicted partition coefficient between the pentyloxy and methoxy analogs has profound implications for purification . During preparative HPLC, the pentyloxy derivative will exhibit significantly longer retention times on reverse-phase (C18) columns, allowing for better separation from polar impurities. In liquid-liquid extraction workflows (e.g., aqueous workup), the pentyloxy compound will partition almost quantitatively into organic solvents like ethyl acetate or dichloromethane, minimizing product loss to the aqueous phase—a common pitfall with more hydrophilic, shorter-chain diamine analogs.

Application
Selection Property
Validation Focus
CNS benzimidazole libraries
Lipophilicity-tuned scaffold
BBB permeability context review
Fluorescent materials and electronics
Specific alkoxy chain architecture
Solid-state morphology and emission tuning
Late-stage diversification
Dual-functionality handle
Parallel synthesis compatibility
Chromatography and extraction optimization
Predicted partition behavior
RP-HPLC retention and extraction recovery

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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